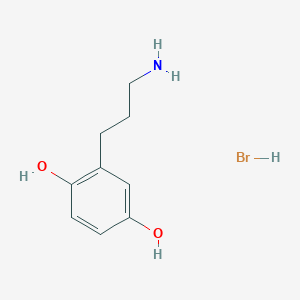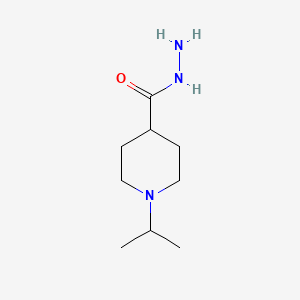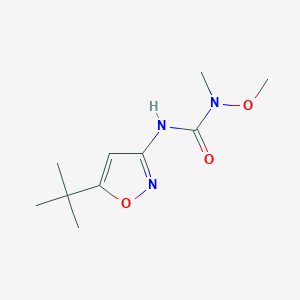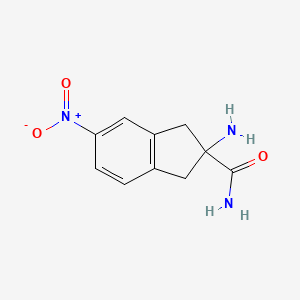
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide
Descripción general
Descripción
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is a compound that belongs to the indane family, characterized by a fused benzene and cyclopentane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide typically involves multistep reactions starting from commercially available precursors. One common method involves the nitration of indane derivatives followed by amination and carboxamidation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol or other polar solvents.
Major Products Formed
Oxidation: Formation of nitroindane carboxylic acids.
Reduction: Formation of aminoindane derivatives.
Substitution: Formation of methoxy-substituted indane derivatives.
Aplicaciones Científicas De Investigación
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-amino-5-nitro-1,3-dihydroindene-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
Comparación Con Compuestos Similares
Similar Compounds
Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.
Indane-2-carboxylic acid: Used as an intermediate in organic synthesis.
5-Nitroindane: Explored for its potential biological activities.
Uniqueness
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino, nitro, and carboxamide groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H11N3O3 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
2-amino-5-nitro-1,3-dihydroindene-2-carboxamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(14)10(12)4-6-1-2-8(13(15)16)3-7(6)5-10/h1-3H,4-5,12H2,(H2,11,14) |
Clave InChI |
TVCGGZNXGBHPOH-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CC1(C(=O)N)N)C=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

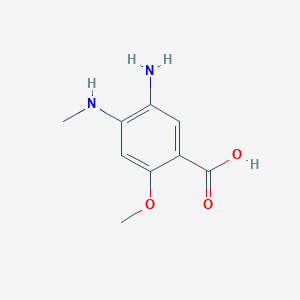


![5-[(3R)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B8549344.png)






![Benzofuran, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B8549382.png)
